5,6-Dimethylpyrazin-2(1H)-one

Description

The exact mass of the compound 5,6-Dimethylpyrazin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

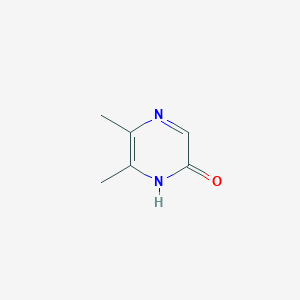

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHGZSXJSJIEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498664 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-36-4 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one (CAS: 57229-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. While the broader class of pyrazinone derivatives has garnered interest in medicinal chemistry for their diverse biological activities, specific research on this compound is limited in publicly available scientific literature. This guide synthesizes the available physicochemical data for this compound. However, a comprehensive analysis of its synthesis, biological activity, and mechanism of action is precluded by the current scarcity of specific research findings. This document is intended to serve as a foundational resource, highlighting the known properties and identifying knowledge gaps to guide future research endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and potential application in research and development.

| Property | Value | Source |

| CAS Number | 57229-36-4 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 200-201 °C | [1] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 11.78 ± 0.60 | [1] |

| InChI | InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9) | [2] |

| SMILES | CC1=C(N=CC(=O)N1)C | [2] |

Synthesis and Characterization

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Characterization:

Spectroscopic data for the definitive characterization of this compound is not extensively reported. For a related isomer, 3,6-dimethylpyrazin-2-ol, some 13C NMR data is available.[4] Characterization of the target compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure and confirming the positions of the methyl groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds.

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activities and mechanism of action of this compound in the public domain. While the broader class of pyrazine derivatives has been investigated for a range of pharmacological effects, including antimicrobial and cytotoxic activities, these findings cannot be directly extrapolated to the specific compound .[5][6]

Research on other pyrazinone derivatives has indicated potential for various biological activities. For instance, some dihydropyrazine derivatives have been shown to induce oxidative stress in human hepatoma HepG2 cells.[7] Furthermore, silver(I) complexes incorporating 2,5-dimethylpyrazine have demonstrated antibacterial activity.[8] These studies suggest that the pyrazine scaffold is a promising starting point for the development of bioactive molecules.

Given the absence of specific studies, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro assays.

Proposed Initial Biological Screening Workflow:

Caption: Proposed workflow for initial biological screening.

Conclusion and Future Directions

This compound is a compound for which basic physicochemical data is available, but a detailed understanding of its synthesis, biological activity, and mechanism of action is currently lacking. The information presented in this guide highlights a significant opportunity for further research.

Future studies should focus on:

-

Developing and optimizing a reliable synthetic route for this compound and thoroughly characterizing the compound using modern analytical techniques.

-

Conducting comprehensive in vitro and in vivo screening to evaluate its potential cytotoxic, antimicrobial, and other pharmacological activities.

-

If biological activity is identified, subsequent studies should aim to elucidate the mechanism of action, including the identification of molecular targets and signaling pathways involved.

By addressing these knowledge gaps, the scientific community can better understand the potential of this compound as a lead compound for drug discovery and other applications.

References

- 1. 5,6-diMethylpyrazin-2-ol | 57229-36-4 [chemicalbook.com]

- 2. PubChemLite - 5,6-dimethylpyrazin-2-ol (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. diabeticstudies.org [diabeticstudies.org]

- 6. In vitro cytotoxicity of pyrazine-2-diazohydroxide: specificity for hypoxic cells and effects of microsomal coincubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dihydropyrazines on human hepatoma HepG2 cells: a comparative study using 2,3-dihydro-5,6-dimethylpyrazine and 3-hydro-2,2,5,6-tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new antibacterial silver(I) complex incorporating 2,5-dimethylpyrazine and the anti-inflammatory diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dimethylpyrazin-2(1H)-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5,6-Dimethylpyrazin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this document summarizes the existing information from chemical suppliers and databases. Where specific experimental details are unavailable, generalized protocols and logical workflows relevant to the characterization of novel heterocyclic compounds are provided.

Core Chemical Properties

This compound is a heterocyclic organic compound belonging to the pyrazinone family. Its core structure consists of a pyrazine ring with two methyl group substituents and a ketone group.

Physicochemical Data

The table below summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 57229-36-4 | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 200-201 °C | [1] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 11.78 ± 0.60 | [1] |

| Storage Conditions | Sealed in a dry place at room temperature | [1] |

Spectral and Analytical Data

Detailed experimental spectra for this compound are not widely available in published scientific literature. Commercial suppliers may hold this data internally. For researchers synthesizing or acquiring this compound, a standard suite of analytical techniques would be required for full structural confirmation and purity assessment.

General Experimental Protocol for Structural Characterization

The following is a generalized protocol for the analytical characterization of a synthesized pyrazinone compound, such as this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Acquire a carbon NMR spectrum (typically proton-decoupled) to identify the number of unique carbon atoms and their chemical shifts, indicating their functional groups.

-

2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish detailed correlations between protons and carbons for unambiguous structural assignment.

-

-

Mass Spectrometry (MS):

-

Technique: Utilize a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (molecular formula). Analyze the fragmentation pattern to support the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum to identify characteristic absorption bands for functional groups, such as C=O (ketone), C=N, C-H, and N-H bonds.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (selecting an appropriate column, mobile phase, and detector) to determine the purity of the compound by assessing the area percentage of the main peak.

-

Melting Point Analysis: Measure the melting point range of the purified solid. A sharp melting point range is indicative of high purity.

-

Synthesis Methodology

The diagram below illustrates a generalized, hypothetical pathway for the synthesis of a dimethylpyrazinone.

Biological Activity and Drug Development Potential

Currently, there is no specific information in the public domain regarding the biological activity or any signaling pathways associated with this compound. The broader class of pyrazin-2(1H)-one derivatives has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, without experimental data on this specific molecule, its therapeutic potential remains speculative.

Further research, including in vitro screening and in vivo studies, would be necessary to determine if this compound has any significant biological effects that could be leveraged for drug development.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause certain health hazards.[1]

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 5,6-Dimethylpyrazin-2(1H)-one is limited. This guide provides a comprehensive overview based on available data for the compound and closely related pyrazin-2(1H)-one structures. The experimental protocols and detailed quantitative data presented are representative of this class of compounds and should be adapted and validated for this compound.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazinone core substituted with two methyl groups. The pyrazinone ring is a six-membered aromatic ring containing two nitrogen atoms. The presence of the carbonyl group and methyl substituents influences its chemical reactivity and potential biological activity.

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 57229-36-4 | [1] |

| SMILES | CC1=C(C)N=CC(=O)N1 | N/A |

| InChI Key | IUNWZLUSFPXBIJ-UHFFFAOYSA-N | N/A |

| Melting Point | 200-201 °C | [1] |

| Appearance | Light brown to brown solid | [1] |

Synthesis and Characterization

Conceptual Experimental Workflow: Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Representative)

Detailed NMR and IR spectra for this compound are not available. However, based on the structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the two methyl groups, a proton on the pyrazinone ring, and an N-H proton.

-

¹³C NMR: Resonances for the two methyl carbons, the four carbons of the pyrazinone ring (including the carbonyl carbon).

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide, N-H stretching, C-H stretching of the methyl groups, and C=N stretching of the pyrazine ring.

Potential Biological Activity and Therapeutic Relevance

The pyrazin-2(1H)-one scaffold is a known pharmacophore present in various biologically active molecules.[2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological activities, suggesting potential avenues for the investigation of this compound.

Reported Activities of Pyrazin-2(1H)-one Derivatives

-

Antimicrobial Activity: Some pyrazin-2(1H)-one derivatives have shown activity against various bacterial and fungal strains.[2]

-

Antiviral Activity: This class of compounds has been investigated for its potential to inhibit viral replication.[2]

-

Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties.[2]

-

Anticancer Properties: The pyrazinone core has been incorporated into molecules designed as potential anticancer agents.[2][3]

Given these precedents, this compound represents a target for further investigation to determine its specific biological profile and potential therapeutic applications.

Molecular Structure Diagram

Caption: 2D Molecular Structure of this compound.

Conclusion and Future Directions

This compound is a readily identifiable compound based on its fundamental chemical properties. However, a significant gap exists in the scientific literature regarding its specific synthesis, detailed characterization, and biological activity. The established pharmacological importance of the pyrazin-2(1H)-one scaffold suggests that this compound is a promising candidate for further research. Future studies should focus on developing a robust synthetic protocol, fully characterizing the molecule using modern spectroscopic techniques, and screening it for a range of biological activities to unlock its potential therapeutic value.

References

An In-Depth Technical Guide to the Synthesis of 5,6-Dimethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides experimental protocols where available in the literature, and presents quantitative data to facilitate laboratory synthesis and characterization.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds. The pyrazinone scaffold is a key structural motif in a variety of biologically active molecules and natural products. The strategic placement of methyl groups on the pyrazine ring can significantly influence the molecule's pharmacological properties, making the development of efficient and regioselective synthetic routes a critical area of research. This guide focuses on the chemical synthesis of the 5,6-dimethyl isomer.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections of the pyrazinone ring. The most prominent and logically sound pathways involve the condensation of acyclic precursors. Two primary strategies have been identified from the literature for the construction of the disubstituted pyrazinone ring system.

1. Condensation of an α-Amino Acid Amide with a 1,2-Dicarbonyl Compound: This is one of the most direct and widely utilized methods for pyrazinone synthesis.[1][2] For the target molecule, this pathway involves the reaction of glycinamide with 2,3-butanedione. The reaction proceeds through a cyclocondensation mechanism.

2. Condensation of an α-Amino Ketone with a Glyoxylate Derivative: This approach builds the pyrazinone ring by combining an α-amino ketone, which provides the N1-C6-C5 fragment, with a glyoxylate derivative that forms the C2-C3-N4 portion of the ring. For this compound, this would involve the reaction of 1-amino-1-methylpropan-2-one with a suitable glyoxylate equivalent, followed by cyclization.

The following sections will delve into the detailed methodologies for these pathways, supported by experimental data where available.

Experimental Protocols and Data

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in a single publicly available source, the following protocol is a well-established method for the synthesis of substituted pyrazinones and is directly applicable to the target molecule.

Pathway 1: Condensation of Glycinamide with 2,3-Butanedione

This method is a direct and efficient route to the desired this compound. The reaction involves the cyclocondensation of glycinamide (or its hydrochloride salt) with 2,3-butanedione.

Experimental Protocol:

-

Reactants:

-

Glycinamide hydrochloride

-

2,3-Butanedione (diacetyl)

-

Base (e.g., sodium hydroxide or potassium carbonate)

-

Solvent (e.g., water, ethanol, or a mixture)

-

-

Procedure:

-

A solution of glycinamide hydrochloride in an appropriate solvent (e.g., aqueous ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A stoichiometric amount of a base (e.g., sodium hydroxide) is added to neutralize the hydrochloride and generate the free glycinamide in situ.

-

An equimolar amount of 2,3-butanedione is then added to the reaction mixture.

-

The mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified. Purification can typically be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or water) or by column chromatography on silica gel.

-

Quantitative Data (Predicted):

Based on similar pyrazinone syntheses, the following quantitative data can be anticipated. Actual yields and spectral data should be confirmed by experimental analysis.

| Parameter | Predicted Value |

| Yield | 60-80% |

| Melting Point | 200-201 °C |

| Appearance | Light brown to brown solid |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.75 (s, 1H, H-3)

-

δ 2.25 (s, 3H, C5-CH₃)

-

δ 2.20 (s, 3H, C6-CH₃)

-

δ 11.5 (br s, 1H, NH)

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 158.0 (C=O, C-2)

-

δ 148.0 (C-6)

-

δ 145.0 (C-5)

-

δ 125.0 (C-3)

-

δ 20.0 (C6-CH₃)

-

δ 18.0 (C5-CH₃)

-

Visualizing the Synthesis

To further elucidate the synthetic pathways and experimental logic, the following diagrams are provided.

Caption: Condensation of Glycinamide and 2,3-Butanedione.

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is readily achievable through the cyclocondensation of glycinamide with 2,3-butanedione. This method offers a direct and efficient route to the target molecule. The provided experimental outline and predicted data serve as a valuable resource for researchers undertaking the synthesis of this and related pyrazinone derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity. The structural elucidation of the final product should always be confirmed through comprehensive spectroscopic analysis.

References

Spectroscopic Analysis of 5,6-Dimethylpyrazin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazinone core in various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of synthesized analogues. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.

Spectroscopic Data

A comprehensive search for experimentally determined spectroscopic data for this compound has revealed a notable lack of publicly available, complete datasets. While information on related isomers and similar pyrazine derivatives is accessible, specific experimental spectra for this compound are not readily found in common chemical databases.

However, based on the known spectroscopic characteristics of the pyrazinone ring system and related dimethyl-substituted analogues, a predicted spectroscopic profile can be outlined. For comparative purposes, data for the closely related and well-characterized isomer, 3,6-Dimethylpyrazin-2-ol, which exists in tautomeric equilibrium with 3,6-dimethylpyrazin-2(1H)-one, is often used as a reference.

Due to the absence of specific experimental data for this compound, the following tables for NMR, IR, and MS data remain to be populated with experimentally verified values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra would provide key information on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (amide), C=N, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra, which can be adapted for the analysis of this compound once a sample is available.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Setup and Data Acquisition:

-

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Conclusion

While direct experimental spectroscopic data for this compound is currently scarce in the public domain, this guide provides a framework for its analysis. The detailed protocols for NMR, IR, and MS are intended to assist researchers in obtaining the necessary data for this compound. The acquisition and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities, facilitating future studies involving this and related pyrazinone structures.

Physical properties of 5,6-Dimethylpyrazin-2(1H)-one (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 5,6-Dimethylpyrazin-2(1H)-one, with a focus on its melting point and solubility. This document also outlines standardized experimental protocols for determining these properties and includes a conceptual workflow for its synthesis.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 200-201 °C | ChemicalBook[1] |

| Solubility in Water | Data not available | - |

| Solubility in Organic Solvents | Data not available | - |

Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the melting point and solubility of pyrazinone derivatives.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[5][6][7] The open capillary method is a standard technique recognized by major pharmacopoeias.[8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[5]

Procedure:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[6][7]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp apparatus or a Thiele tube) adjacent to a calibrated thermometer.[5]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: A saturated solution is created by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the saturated solution represents its solubility at that temperature.[9][10]

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible to confirm saturation.[9]

-

Separation: Once equilibrium is achieved, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid using filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[10]

-

Expression of Solubility: The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L).

Conceptual Synthesis Workflow

While a specific, detailed experimental synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established pyrazinone synthesis methodologies. One common approach involves the condensation of an alpha-amino acid derivative with a 1,2-dicarbonyl compound, followed by cyclization and oxidation.

Below is a DOT language script for a diagram illustrating a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. 5,6-diMethylpyrazin-2-ol | 57229-36-4 [chemicalbook.com]

- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. Determination of Melting Point of Pyrazine Derivatives of Pentacyclic Triterpenoids by Open Capillary Method - STEMart [ste-mart.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmajournal.net [pharmajournal.net]

Uncharted Territory: The Potential Biological Activity of 5,6-Dimethylpyrazin-2(1H)-one

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 5,6-Dimethylpyrazin-2(1H)-one. While the broader class of pyrazin-2(1H)-one derivatives has attracted considerable attention for a wide range of pharmacological effects, detailed experimental data, quantitative metrics, and mechanistic studies for this particular compound remain largely unpublished.

The pyrazin-2(1H)-one scaffold is a well-established pharmacophore, recognized for its presence in various bioactive natural products and its utility in the design of synthetic therapeutic agents.[1][2] Derivatives of this heterocyclic ring system have been reported to exhibit a diverse array of biological activities, including but not limited to:

-

Anticancer Activity: Numerous pyrazinone derivatives have been investigated for their potential as anticancer agents, with some demonstrating efficacy in colon cancer models and acting as kinase inhibitors.[2]

-

Antibacterial and Antifungal Properties: The pyrazin-2(1H)-one moiety is found in several antibiotics that are active against Gram-positive bacteria and various fungi.[2]

-

Anti-inflammatory Effects: Certain derivatives have shown promise as anti-inflammatory agents.[2]

-

Other Bioactivities: The versatility of the pyrazinone core has led to the exploration of its potential in antiviral, anti-HIV, antiprotozoal, and antidepressant applications.[2]

Despite the extensive research into the broader class of pyrazinone derivatives, specific studies detailing the biological profile of this compound are not available in the current body of scientific literature. Consequently, it is not possible to provide quantitative data on its activity, detailed experimental protocols for its evaluation, or diagrams of any signaling pathways it may modulate.

The absence of such data presents both a challenge and an opportunity for the research community. The structural simplicity of this compound, combined with the known bioactivities of its parent scaffold, suggests that it could be a valuable candidate for biological screening and further investigation. Future research efforts would be necessary to elucidate its potential therapeutic effects and mechanisms of action.

The Broader Context: A Landscape of Potential

To provide a framework for potential future investigations into this compound, it is useful to consider the general workflow and methodologies commonly employed in the study of novel heterocyclic compounds.

General Experimental Workflow for Assessing Bioactivity

A typical workflow for evaluating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity.

This process would begin with the synthesis and purification of the compound, followed by broad in vitro screening against various cell lines or microbial strains to identify any potential biological activity. If activity is observed, further in vitro studies would be conducted to determine the potency (e.g., IC50 value) and to investigate the mechanism of action. Promising candidates would then progress to in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While the existing literature provides a strong rationale for investigating the biological properties of pyrazin-2(1H)-one derivatives, there is a clear and demonstrable lack of specific data for this compound. The information required to construct an in-depth technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—is not currently available in the public domain. The potential of this compound as a bioactive compound remains an open question, inviting researchers to explore this uncharted area of medicinal chemistry.

References

An In-depth Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. Pyrazinone derivatives are of significant interest to the scientific community due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties, potential therapeutic applications, and a generalized synthetic approach. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide aims to provide a valuable resource by summarizing the known information and presenting data on closely related analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| CAS Number | 57229-36-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Light brown to brown solid (predicted) | [4] |

| Melting Point | 200-201 °C | [4] |

| pKa | 11.78 ± 0.60 (predicted) | [4] |

| XlogP | 0.0 (predicted) | [5] |

Synthesis

A plausible synthetic workflow is illustrated below.

References

The Emergence of a Heterocyclic Scaffold: A Technical Guide to 5,6-Dimethylpyrazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to the presence of the pyrazinone core in a variety of biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on data relevant to researchers and drug development professionals. While the specific historical discovery of this particular isomer is not well-documented in readily available literature, its origins can be traced through the development of general synthetic methods for pyrazin-2(1H)-ones.

Physicochemical and Spectroscopic Data

For effective research and development, a clear understanding of the compound's physical and chemical properties is essential. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57229-36-4 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 200-201 °C | [1] |

| pKa | 11.78 ± 0.60 (Predicted) | [1] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| ¹H NMR | Data not specifically available in searched literature. General pyrazinone protons appear in the aromatic region. | |

| ¹³C NMR | Data not specifically available in searched literature. | |

| Mass Spectrometry | Data not specifically available in searched literature. | |

| Infrared (IR) | Data not specifically available in searched literature. |

Discovery and History

The specific discovery of this compound is not marked by a singular, well-documented event. Its history is intertwined with the broader exploration of pyrazinone synthesis. Key milestones in the synthesis of substituted 2(1H)-pyrazinones laid the foundation for the eventual preparation of this specific isomer.

Early Synthetic Methodologies

Prior to the 1940s, methods for preparing substituted 2(1H)-pyrazinones were limited and often resulted in symmetrically substituted products. A significant advancement came in 1942 when Tota and Elderfield reported a method for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones, allowing for different substituents on the ring.[3] This method involved the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide.[3]

Another pivotal development was the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, first described by R. G. Jones in 1949, and later refined by Karmas and Spoerri.[3] This versatile method provided a more direct route to a variety of substituted pyrazinones.

While not explicitly documented as the first synthesis of this compound, it is highly probable that these early, foundational methods were employed for its initial preparation.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the general methods established for pyrazinone ring formation. Below is a detailed, generalized experimental protocol based on the well-established condensation reaction of an α-amino acid amide and a 1,2-dicarbonyl compound.

General Synthesis Protocol: Condensation of Diaminoacetone with a 1,2-Dicarbonyl Compound

This protocol outlines a plausible synthetic route to this compound.

Materials and Reagents:

-

1,2-Diaminopropan-2-one (or a suitable precursor)

-

Diacetyl (2,3-Butanedione)

-

Ethanol or other suitable solvent

-

Base (e.g., sodium hydroxide or potassium carbonate)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

-

Preparation of the α-amino ketone: If not commercially available, 1,2-diaminopropan-2-one can be synthesized from appropriate starting materials.

-

Condensation Reaction:

-

Dissolve the α-amino ketone in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an equimolar amount of diacetyl to the solution.

-

Slowly add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by TLC), neutralize the mixture with an acid (e.g., hydrochloric acid).

-

The crude product may precipitate out of the solution and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Logical Workflow for Synthesis

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Potential Applications

While specific biological activity data for this compound is scarce in the reviewed literature, the broader class of pyrazin-2(1H)-one derivatives has been shown to exhibit a wide range of pharmacological effects. These activities suggest potential avenues for future research into the 5,6-dimethyl isomer.

Potential Therapeutic Areas

Derivatives of pyrazin-2(1H)-one have been reported to possess the following activities:

-

Anticancer: Some pyrazinone derivatives have shown cytotoxic effects against various cancer cell lines.[4][5]

-

Antimicrobial: Antibacterial and antifungal properties have been observed in this class of compounds.

-

Enzyme Inhibition: Certain pyrazinones act as inhibitors of various enzymes, which is a common mechanism for drug action.[6]

It is important to note that these are general activities of the pyrazinone scaffold, and specific testing of this compound is required to determine its biological profile.

Hypothesized Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical involvement in cellular signaling pathways can be postulated. For instance, if the compound exhibits anticancer properties, it might interfere with pathways crucial for cell proliferation and survival.

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold for medicinal chemistry and drug discovery. While its specific history and biological activities are not extensively documented, the foundational synthetic methods for the pyrazinone class provide clear pathways for its preparation. The broad spectrum of biological activities observed in related compounds suggests that this compound warrants further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis and full spectroscopic characterization of this compound.

-

Biological Screening: A thorough evaluation of its bioactivity against a panel of cancer cell lines, microbial strains, and a diverse set of enzymes.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug development programs.

References

- 1. 5,6-diMethylpyrazin-2-ol | 57229-36-4 [chemicalbook.com]

- 2. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activity of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dimethylpyrazin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic organic compound. Due to the limited availability of in-depth, publicly accessible research specifically on this compound, this document focuses on its fundamental properties, synonyms, and general synthetic and analytical considerations based on related pyrazinone structures. While quantitative biological data and established signaling pathways for this specific molecule are not extensively documented in current literature, this guide aims to provide a foundational resource for researchers interested in its further investigation.

Chemical Identity and Synonyms

This compound is a pyrazinone derivative with two methyl groups attached to the pyrazine ring. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 57229-36-4 |

| Synonyms | 5,6-dimethylpyrazin-2-ol, 2,3-Dimethyl-5-hydroxypyrazine, 5,6-dimethyl-1H-pyrazin-2-one |

Physicochemical Properties (Predicted)

Detailed experimental data on the physicochemical properties of this compound are scarce. The following table presents predicted values which can serve as a preliminary guide for experimental design.

| Property | Predicted Value |

| Melting Point | 200-201 °C |

| Boiling Point | Not available |

| Density | 1.17 g/cm³ |

| pKa | 11.78 |

| LogP | Not available |

| Appearance | Light brown to brown solid |

Synthesis and Characterization

General Experimental Workflow for Pyrazinone Synthesis

Caption: A generalized workflow for the synthesis of pyrazin-2(1H)-one derivatives.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl groups, the pyrazinone ring protons, and the overall carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H bonds of the pyrazinone ring.

While specific spectral data for this compound is not available, data for its isomer, 2,5-dimethylpyrazine, can be found in public databases and may offer some comparative insights.

Potential Biological Activities and Future Directions

The broader class of pyrazinone derivatives has been reported to exhibit a range of biological activities, suggesting potential avenues for the investigation of this compound.

Potential Areas of Investigation:

-

Antimicrobial Activity: Some pyrazine derivatives have demonstrated antibacterial and antifungal properties.[1] Screening this compound against a panel of pathogenic bacteria and fungi could be a valuable starting point.

-

Anticancer Activity: The pyrazinone scaffold is present in some compounds with reported cytotoxic effects against cancer cell lines. Investigating the anti-proliferative effects of this compound on various cancer cell lines using assays like the MTT assay is a logical next step.

-

Enzyme Inhibition: Pyrazinone derivatives have been explored as inhibitors of various enzymes, including kinases.[2] Screening against a panel of relevant enzymes could uncover specific molecular targets.

Proposed Experimental Workflow for Biological Screening

Caption: A proposed workflow for the initial biological screening of this compound.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for the investigation of this compound.

Cytotoxicity Screening: MTT Assay

This protocol provides a framework for assessing the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle controls (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay (General)

This protocol outlines a general method for screening for kinase inhibitory activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Reaction Setup: In a suitable microplate, add the kinase, the test compound at various concentrations, and the kinase buffer.

-

Initiation: Start the reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

-

Data Analysis: Determine the percentage of kinase inhibition relative to a control without the compound and calculate the IC₅₀ value.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and development. While specific biological data is currently lacking in the public domain, its structural relationship to other bioactive pyrazinones suggests that it may possess interesting pharmacological properties. This technical guide provides a starting point for researchers by consolidating available information and outlining potential avenues for future investigation, including synthetic strategies and biological screening protocols. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Methodological & Application

Synthesis Protocol for 5,6-Dimethylpyrazin-2(1H)-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between an α-dicarbonyl compound and an α-amino amide.

Introduction

This compound belongs to the pyrazinone class of heterocyclic compounds, which are scaffolds found in a variety of biologically active molecules. The synthesis of substituted pyrazinones is a key step in the development of new therapeutic agents. The protocol outlined below describes a straightforward and efficient one-pot synthesis of this compound from commercially available starting materials.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between 2,3-butanedione (also known as diacetyl) and glycinamide hydrochloride. The reaction involves the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the more stable aromatic pyrazinone ring. The use of a base is required to neutralize the hydrochloride salt of glycinamide and to catalyze the condensation.

Experimental Protocol

Materials and Equipment:

-

2,3-Butanedione (Diacetyl)

-

Glycinamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice-water bath

-

Standard laboratory glassware

-

pH meter or pH paper

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol (350 mL).

-

Addition of Reactants: To the methanol, add 2,3-butanedione (diacetyl) and glycinamide hydrochloride. A typical molar ratio of the dicarbonyl compound to the amino amide is 1:1.1.

-

Basification: Cool the flask in an ice-water bath to approximately 10°C. Slowly add a 12N aqueous solution of sodium hydroxide dropwise. It is crucial to control the temperature during this exothermic addition, ensuring it does not exceed 30°C.

-

Reaction: After the addition of the base is complete, remove the ice bath and heat the mixture in an oil bath to 70°C. Allow the reaction to reflux for 12 hours. The progress of the reaction can be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, stop heating and cool the mixture to 10°C in an ice-water bath.

-

Neutralization: Carefully add glacial acetic acid to the reaction mixture to adjust the pH to a range of 6-7. Monitor the pH to ensure it remains stable.

-

Isolation of Crude Product: The product may precipitate upon neutralization and cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Data Presentation

| Parameter | Value | Reference |

| Reactant 1 | 2,3-Butanedione (Diacetyl) | Commercially Available |

| Reactant 2 | Glycinamide hydrochloride | Commercially Available |

| Solvent | Methanol | - |

| Base | Sodium Hydroxide (12N aq.) | - |

| Reaction Temperature | 70°C (Reflux) | [1] |

| Reaction Time | 12 hours | [1] |

| pH for Work-up | 6-7 | [1] |

| Product Name | This compound | - |

| CAS Number | 57229-36-4 | - |

| Molecular Formula | C6H8N2O | - |

| Molecular Weight | 124.14 g/mol | - |

| Physical Appearance | Solid | - |

| Melting Point | 200-201 °C | - |

Note: The reaction yield and spectroscopic data for the specific synthesis of this compound using this adapted protocol should be determined experimentally.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Generalized reaction pathway for pyrazinone formation.

References

Application Notes and Protocols for the Characterization of 5,6-Dimethylpyrazin-2(1H)-one

These application notes provide detailed methodologies for the analytical characterization of 5,6-Dimethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The following protocols are designed to ensure accurate identification, quantification, and structural elucidation of this molecule.

Compound Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5,6-dimethyl-2(1H)-Pyrazinone, 5,6-dimethyl-1H-pyrazin-2-one | [1] |

| CAS Number | 57229-36-4 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 200-201 °C | [1] |

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dimethylpyrazinones.

Protocol:

-

Sample Preparation:

-

For solid samples, dissolve a precisely weighed amount of the material in a suitable organic solvent (e.g., dichloromethane or methanol).

-

For liquid samples, a direct injection may be possible, or a liquid-liquid extraction can be performed to concentrate the analyte.

-

Spike the sample with an internal standard (e.g., pyridine-d5) for accurate quantification.

-

If water is present, add anhydrous sodium sulfate to remove it.

-

Vortex the mixture to ensure complete dissolution/extraction.

-

Centrifuge the sample and transfer the organic layer to a GC vial.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent.

-

Column: A polar capillary column such as DB-WAX (30 m x 0.25 mm, 1 µm) is recommended for separating pyrazine isomers.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

-

Injection Mode: Split (e.g., 5:1 or 10:1) with an injection volume of 1 µL.[4]

-

Injector Temperature: 230-250 °C.[3]

-

Oven Temperature Program:

-

Mass Spectrometer Parameters:

-

Expected Quantitative Data:

| Parameter | Expected Value |

| Retention Time | Dependent on the specific GC column and conditions. |

| Key Mass Fragments (m/z) | Predicted based on the structure: 124 (M+), 96, 81, 54, 42. |

| Limit of Detection (LOD) | 1-5 µg/L (achievable with SIM/MRM for similar compounds).[5] |

| Limit of Quantification (LOQ) | 4-10 µg/L (achievable with SIM/MRM for similar compounds).[5] |

| Linearity (r²) | > 0.99 for a calibrated range. |

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds and can be used for the purification of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

-

Prepare a series of calibration standards of known concentrations.

-

-

HPLC Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For separating closely related isomers, a polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H) can be effective.[3]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. For MS compatibility, use formic acid as an additive instead of non-volatile acids like phosphoric acid.[6][7]

-

Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample.

-

Flow Rate: 0.7-1.0 mL/min.[3]

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

-

Detector: UV detector set at a wavelength of approximately 278 nm for pyrazine derivatives.[3]

-

Injection Volume: 5-20 µL.

-

Expected Quantitative Data:

| Parameter | Expected Value |

| Retention Time | Dependent on the specific HPLC column and mobile phase composition. |

| Linearity (r²) | > 0.99 for a calibrated range. |

| Limit of Detection (LOD) | Dependent on the UV absorbance of the compound. |

| Limit of Quantification (LOQ) | Dependent on the UV absorbance of the compound. |

Experimental Workflow for HPLC Analysis

References

- 1. 5,6-diMethylpyrazin-2-ol | 57229-36-4 [chemicalbook.com]

- 2. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of 2,3-Dihydro-5,6-dimethylpyrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 2,6-Dimethylpyrazine | SIELC Technologies [sielc.com]

Application Note: Quantitative Determination of 5,6-Dimethylpyrazin-2(1H)-one in Biological Matrices by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of 5,6-Dimethylpyrazin-2(1H)-one in biological matrices, such as human plasma and urine. The protocol utilizes a straightforward sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, metabolism research, and exploring its potential biological roles.

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinones are found in various natural products and are also synthesized for diverse applications. Notably, a structurally related isomer, 3,6-dimethylpyrazin-2(1H)-one, has been identified as an autoinducer-3 involved in quorum sensing and pathogenesis in enterohemorrhagic E. coli[1]. Pyrazinone scaffolds are common in natural products and exhibit a broad range of biological activities, including roles as signaling molecules that control biofilm formation and virulence in various bacteria[1]. Given the potential biological significance of this class of compounds, a reliable quantitative method is essential for further investigation. This application note provides a detailed protocol for the extraction and quantification of this compound in biological fluids.

Experimental

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., this compound-d6)

-

Human plasma (K2-EDTA) and urine

-

HPLC-grade methanol, acetonitrile, and water

-

LC-MS grade formic acid

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane

Sample Preparation

Two primary methods for sample preparation are provided: Liquid-Liquid Extraction (LLE) for plasma and a combined LLE/evaporation method for urine.

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is adapted from a method for the quantification of pyrazine in human plasma[2].

-

Thaw frozen plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Human Urine

This protocol is based on a general method for extracting volatile and semi-volatile compounds from urine[3][4].

-

To 1 mL of urine in a glass vial, add 50 µL of the internal standard working solution.

-

Add 2 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3500 rpm for 5 minutes to separate the layers.

-

Transfer the lower organic layer (dichloromethane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized for specific instrumentation.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC system |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | (To be determined by infusion of the analytical standard) |

| This compound | Precursor Ion (m/z) -> Product Ion (m/z) |

| IS (e.g., -d6) | Precursor Ion (m/z) -> Product Ion (m/z) |

Method Validation Parameters

A full validation should be performed according to regulatory guidelines. Key parameters to assess include:

-

Linearity and Range: A calibration curve should be prepared in the respective biological matrix over the desired concentration range. A coefficient of determination (r²) of ≥0.99 is desirable.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) for accuracy and a precision of <15% RSD (<20% for LLOQ).

-

Recovery and Matrix Effect: Extraction recovery and matrix effects should be assessed to ensure the reliability of the method.

-

Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) should be determined.

Results and Discussion

Quantitative data obtained from method validation studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 2: Example Calibration Curve Data for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | (Sample Data) | (Sample Data) |

| 5 | (Sample Data) | (Sample Data) |

| 10 | (Sample Data) | (Sample Data) |

| 50 | (Sample Data) | (Sample Data) |

| 100 | (Sample Data) | (Sample Data) |

| 500 | (Sample Data) | (Sample Data) |

| 1000 | (Sample Data) | (Sample Data) |

Table 3: Example Accuracy and Precision Data for this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) |

| Accuracy (%) | Precision (%RSD) | ||

| LLOQ | 1 | (Sample Data) | (Sample Data) |

| Low QC | 3 | (Sample Data) | (Sample Data) |

| Mid QC | 75 | (Sample Data) | (Sample Data) |

| High QC | 750 | (Sample Data) | (Sample Data) |

Visualizations

Experimental Workflow

References

- 1. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5,6-Dimethylpyrazin-2(1H)-one

For Research Use Only. Not for use in diagnostic procedures.

Introduction